WIN 55212-2 was first synthesized by researchers at the University of Windsor in Canada. It is classified under the broader category of cannabinoids, which includes both natural and synthetic compounds that interact with the endocannabinoid system. The chemical structure is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, with the molecular formula and a molar mass of approximately .
The synthesis of WIN 55212-2 involves multiple steps typical of organic synthesis processes. The compound can be synthesized starting from readily available precursors through a series of reactions including alkylation and cyclization.
Key Synthesis Steps:
Technical parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity.
WIN 55212-2's molecular structure features an indole ring system with additional functional groups that enhance its binding affinity to cannabinoid receptors. The compound's structural formula can be represented in various notations including SMILES and InChI formats:
CC(C)(C)N1=CC=C2C(=C1)C(=CN=C2C(=O)O)C(C)(C)C
InChI=1S/C27H26N2O3/c1-16(2)13-21-20(14-17(3)4)10-11-22(21)24(30)27(28-25(31)32)23(29)19-15(5)12-18(6)7/h10-14H,15H2,1-9H3,(H,30,31)(H,28,29)/t15-/m0/s1
The compound exhibits a three-dimensional conformation that allows it to effectively interact with CB1 and CB2 receptors .
WIN 55212-2 undergoes various chemical reactions typical of cannabinoid compounds. These include:
The mechanism of action for WIN 55212-2 primarily involves its role as a full agonist at cannabinoid receptors. Upon binding to these receptors:
WIN 55212-2 possesses several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
WIN 55212-2 has been explored for various scientific applications:
Research continues to explore its potential across various therapeutic areas due to its multifaceted pharmacological profile.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6